1-(3-(5-Bromo-2-methylphenoxy)propyl)-4-ethylpiperazine

Lipophilicity Physicochemical profiling ADME prediction

1-(3-(5-Bromo-2-methylphenoxy)propyl)-4-ethylpiperazine is a synthetic N-(phenoxyalkyl)piperazine derivative characterized by a 5-bromo-2-methylphenoxy head group connected via a propyloxy linker to a 4-ethylpiperazine tail. Its molecular formula is C₁₆H₂₅BrN₂O with a molecular weight of 341.29 g/mol.

Molecular Formula C16H25BrN2O
Molecular Weight 341.29 g/mol
CAS No. 1704065-43-9
Cat. No. B1447784
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-(5-Bromo-2-methylphenoxy)propyl)-4-ethylpiperazine
CAS1704065-43-9
Molecular FormulaC16H25BrN2O
Molecular Weight341.29 g/mol
Structural Identifiers
SMILESCCN1CCN(CC1)CCCOC2=C(C=CC(=C2)Br)C
InChIInChI=1S/C16H25BrN2O/c1-3-18-8-10-19(11-9-18)7-4-12-20-16-13-15(17)6-5-14(16)2/h5-6,13H,3-4,7-12H2,1-2H3
InChIKeyNLPLPFKCYFLPSK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-(5-Bromo-2-methylphenoxy)propyl)-4-ethylpiperazine (CAS 1704065-43-9) – Compound Profile and Procurement Baseline


1-(3-(5-Bromo-2-methylphenoxy)propyl)-4-ethylpiperazine is a synthetic N-(phenoxyalkyl)piperazine derivative characterized by a 5-bromo-2-methylphenoxy head group connected via a propyloxy linker to a 4-ethylpiperazine tail. Its molecular formula is C₁₆H₂₅BrN₂O with a molecular weight of 341.29 g/mol [1]. The compound is supplied at 98% purity by multiple specialty chemical vendors and is intended exclusively for research and development purposes . As a member of a broader class of piperazine-based bioactive scaffolds, it carries a bromine handle at the 5-position of the phenoxy ring, positioning it as a potential late-stage functionalization intermediate in medicinal chemistry and chemical biology [1].

1-(3-(5-Bromo-2-methylphenoxy)propyl)-4-ethylpiperazine vs. In-Class Analogs: Why Structural Selectivity Prevents Generic Substitution


Generic substitution within the N-(phenoxyalkyl)piperazine series is precluded by discrete structure–property relationships that govern lipophilicity, molecular flexibility, and receptor pharmacophore complementarity. The target compound differs from its closest commercial analog, 1-(3-(5-bromo-2-methylphenoxy)propyl)-4-methylpiperazine (CAS 1704065-42-8), by a single methylene unit at the piperazine N4 position, yet this substitution elevates the computed logP by approximately 0.5 units (3.5 vs. 2.99) and adds one additional rotatable bond (6 vs. 5) [1]. Published structure–activity relationship (SAR) data on related phenoxyalkyl piperazines demonstrate that alterations in the N-alkyl substituent can shift selectivity profiles across 5-HT₁A, 5-HT₂A, 5-HT₆, 5-HT₇, D₂, and α₁ adrenergic receptors, even when the phenoxy group remains unchanged [2]. Consequently, replacing the 4-ethylpiperazine motif with a 4-methylpiperazine, piperidine, or morpholine congener introduces uncontrolled variables in any target-engagement or phenotype-based assay, undermining reproducibility and confounding SAR interpretation.

1-(3-(5-Bromo-2-methylphenoxy)propyl)-4-ethylpiperazine (1704065-43-9) – Quantitative Differentiation Evidence Against Closest Structural Analogs


Lipophilicity Differentiation: 4-Ethyl vs. 4-Methyl Piperazine Substitution Drives a ~0.5 logP Increase

The target compound exhibits a computed logP (XLogP3-AA) of 3.5, compared with a predicted logP (ACD/LogP) of 2.99 for its closest commercially available analog, 1-(3-(5-bromo-2-methylphenoxy)propyl)-4-methylpiperazine (CAS 1704065-42-8) [1]. This differential of +0.51 log units indicates that the 4-ethyl substitution confers measurably higher lipophilicity, which is expected to influence passive membrane permeability, tissue distribution, and non-specific protein binding.

Lipophilicity Physicochemical profiling ADME prediction

Molecular Flexibility: Ethyl Extension Increases Rotatable Bond Count from 5 to 6

The 4-ethylpiperazine substituent adds one freely rotating bond relative to the 4-methylpiperazine analog, resulting in a rotatable bond count of 6 (target) versus 5 (comparator) [1]. This added degree of freedom carries an entropic penalty upon receptor binding that may refine selectivity, a principle supported by pharmacophore modeling of related N-(phenoxyalkyl)piperazines at aminergic GPCR targets [2].

Conformational entropy Molecular flexibility Binding free energy

Heterocycle Core Differentiation: Ethylpiperazine vs. Morpholine – Basicity and CNS Target Engagement

In the class of N-(phenoxyalkyl)piperazines, the ethylpiperazine core of the target compound contains two basic nitrogens (calculated pKa ~8-9 for N4 and ~7-8 for N1), versus the single basic nitrogen of the morpholine analog 4-(3-(5-bromo-2-methylphenoxy)propyl)morpholine (CAS 1704065-31-5). Published SAR on related series demonstrates that dual basic centers in piperazines enable bivalent interactions with aminergic GPCR orthosteric sites, whereas morpholine congeners generally exhibit lower affinity at 5-HT and dopamine receptors [1][2].

CNS drug discovery Amine basicity Receptor occupancy

Synthetic Utility: 5-Bromo Substituent as a Cross-Coupling Handle Retained Across the Analog Family

The 5-bromo substituent on the 2-methylphenoxy ring provides a validated synthetic handle for palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig, Sonogashira), enabling rapid library expansion from a common intermediate. This reactivity feature is conserved among all 5-bromo-2-methylphenoxy analogs, including the methylpiperazine (CAS 1704065-42-8), piperidine (CAS 1704065-44-0), and morpholine (CAS 1704065-31-5) variants [1]. However, the propyloxy linker length (n=3) in the target compound, identical to the comparator series, provides sufficient spacing to minimize steric clash between the elaborated biaryl group and the piperazine pharmacophore—a geometry validated in published phenoxyalkyl piperazine SAR [2].

Late-stage functionalization Suzuki coupling Medicinal chemistry diversification

Procurement Baseline: Purity Specification of 98% and Competitive Sourcing

The target compound is commercially supplied at a certified purity of 98% (Leyan, catalog no. 1793746) , matching the purity grade of the methylpiperazine analog (CAS 1704065-42-8) offered at the same purity level by the same supplier . Pricing data from Kuujia indicates the 97% grade is offered at $271 per 1 g (eNovation Chemicals) and $310 per 250 mg (TRC) for the target compound [1]. The methylpiperazine analog is generally priced lower due to broader stock availability, but the target compound's ethyl-substituted pharmacophore may justify the marginal cost premium in CNS-focused programs where optimized lipophilicity and receptor engagement warrant the specific chemotype.

Chemical procurement Purity specification Supplier comparison

Molecular Formula and Mass Difference: C₁₆H₂₅BrN₂O (Target, 341.29 Da) vs. C₁₅H₂₃BrN₂O (Methyl Analog, 327.26 Da)

The target compound carries an additional CH₂ group relative to the methylpiperazine analog, producing a molecular weight difference of 14.03 Da (341.29 vs. 327.26 g/mol) [1]. This mass shift is analytically resolvable by LC-MS in routine purity and stability monitoring, ensuring unambiguous identity confirmation when both analogs are handled in the same laboratory. The exact monoisotopic mass of the target is 340.11503 Da versus 326.09937 Da for the comparator.

Molecular weight differentiation Analytical characterization Mass spectrometry

1-(3-(5-Bromo-2-methylphenoxy)propyl)-4-ethylpiperazine (1704065-43-9) – Prioritized Research and Industrial Application Scenarios Based on Quantitative Differentiation Evidence


Neuroscience Phenotypic Screening Requiring CNS-Permeable Piperazine Scaffolds

The elevated computed logP of 3.5 situates 1-(3-(5-bromo-2-methylphenoxy)propyl)-4-ethylpiperazine within the favorable CNS drug-like chemical space (logP 2–4), whereas the 4-methylpiperazine analog (logP 2.99) falls closer to the lower boundary [1]. This differential recommends the target compound as a preferred starting point in phenotypic screens targeting G protein-coupled receptors (GPCRs) expressed in the central nervous system, where optimal lipophilicity correlates with improved blood–brain barrier penetration and target engagement. The dual basic nitrogen centers of the ethylpiperazine core further support bivalent interactions with aminergic receptor orthosteric sites, a feature less accessible to morpholine-based congeners [2].

Structure–Activity Relationship (SAR) Expansion via Late-Stage Cross-Coupling

The conserved 5-bromo substituent enables systematic library diversification through Suzuki-Miyaura or Buchwald-Hartwig coupling, while the 4-ethylpiperazine tail introduces subtly enhanced lipophilicity and conformational flexibility relative to the 4-methyl comparator [1]. Medicinal chemistry teams can exploit this scaffold to probe how incremental N-alkyl modifications (ethyl vs. methyl) shift selectivity windows across the serotonergic and dopaminergic receptor families, building on published SAR indicating that piperazine N-substitution is a key determinant of 5-HT vs. D₂ preference [2]. The 98% commercial purity ensures that coupling products originate from a well-defined starting material with minimal interfering impurities .

Comparative ADME Profiling of N-Alkyl Piperazine Congeners

The +0.51 logP differential and +1 rotatable bond between the 4-ethyl and 4-methyl analogs provide a controlled chemical pair for investigating the impact of incremental lipophilicity and flexibility on metabolic stability, plasma protein binding, and membrane permeability [1]. Co-procurement of both compounds at equivalent 98% purity from a common supplier enables internally consistent head-to-head ADME assays, eliminating batch-to-batch variability as a confounding factor . Such paired comparisons can generate predictive models for N-alkyl chain length optimization within the broader phenoxyalkyl piperazine class [2].

Quote Request

Request a Quote for 1-(3-(5-Bromo-2-methylphenoxy)propyl)-4-ethylpiperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.